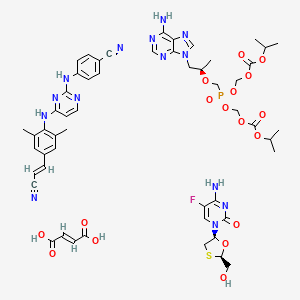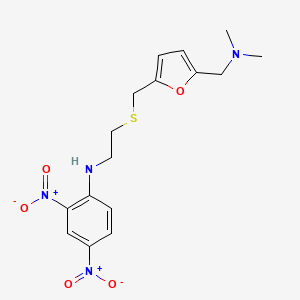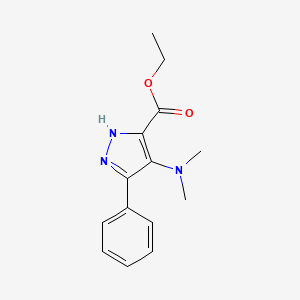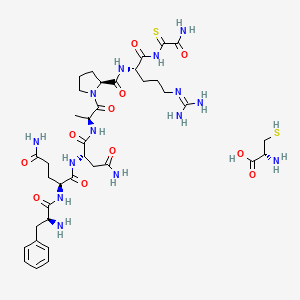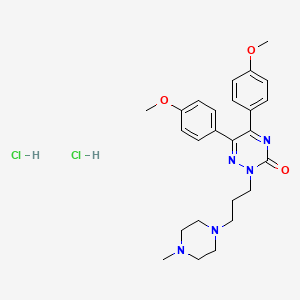
2-Amino-5-(4-chlorophenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(4-chlorophenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-chlorophenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and o-phenylenediamine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, often involving heating and the use of a solvent like ethanol.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the cyclized product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(4-chlorophenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-(4-chlorophenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(4-chlorophenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride is unique due to its specific benzodiazepine structure, which imparts distinct pharmacological properties. Unlike thiadiazole and oxadiazole derivatives, this compound has a fused benzene ring system that contributes to its high affinity for GABA receptors and its potent psychoactive effects.
Propiedades
| 94568-04-4 | |
Fórmula molecular |
C15H15Cl2N3 |
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-4,5-dihydro-1H-1,3-benzodiazepin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H14ClN3.ClH/c16-11-7-5-10(6-8-11)13-9-18-15(17)19-14-4-2-1-3-12(13)14;/h1-8,13H,9H2,(H3,17,18,19);1H |
Clave InChI |
HRAFRDIBYSTLHC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2NC(=N1)N)C3=CC=C(C=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)






